Comparative Lack of Opioid Activity in 4-Nitrophenethyl Derivatives
In a direct head-to-head comparison, the compound W-18 (which contains the 1-[2-(4-nitrophenyl)ethyl]piperidine core structure) was found to lack any appreciable opioid activity, in stark contrast to its structural analog fentanyl. Despite an early patent claiming a potency 10,000 times greater than morphine, comprehensive in vitro and in vivo assays revealed no binding or functional activity at mu, kappa, or delta opioid receptors [1].
| Evidence Dimension | Opioid receptor binding and functional activity |
|---|---|
| Target Compound Data | No activity (Ki > 10,000 nM for all opioid receptors) |
| Comparator Or Baseline | Fentanyl: High potency opioid agonist |
| Quantified Difference | Target compound is inactive vs. fentanyl's potent activity |
| Conditions | Radioligand binding assays (mu, kappa, delta opioid receptors) and functional assays in vitro; in vivo behavioral assays in mice [1] |
Why This Matters
This evidence prevents misapplication in pain or addiction research, guiding researchers away from erroneous opioid-related studies and towards its validated roles as a synthetic intermediate and potential sigma receptor modulator.
- [1] Huang, X.-P., Karpiak, J., Kroeze, W. K., Zhu, H., Chen, X., Moy, S. S., ... & Roth, B. L. (2017). Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo. JCI Insight, 2(22), e97222. https://doi.org/10.1172/jci.insight.97222 View Source
